2-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
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Overview
Description
2-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that features a triazole ring, a pyridine ring, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the construction of the pyridine and naphthyridine rings. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate ring formation and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups .
Scientific Research Applications
2-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe
Mechanism of Action
The mechanism by which 2-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL-4H-1,2,4-TRIAZOLE: Shares the triazole ring but lacks the pyridine and naphthyridine components
1,2,4-TRIAZOLE: A simpler triazole compound without the additional ring structures
PYRIDINE: Contains the pyridine ring but lacks the triazole and naphthyridine components
Uniqueness
2-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its combination of triazole, pyridine, and naphthyridine rings.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O2/c1-12-23-24-13(2)27(12)26-10-7-17-15(20(26)29)11-14-16(22-17)6-9-25(19(14)28)18-5-3-4-8-21-18/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLKHDBCKWMBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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